C.I. Pigment Yellow 97 chemical structure and CAS number 12225-18-2
C.I. Pigment Yellow 97 chemical structure and CAS number 12225-18-2
An In-Depth Technical Guide to C.I. Pigment Yellow 97 (CAS: 12225-18-2)
Executive Summary
C.I. Pigment Yellow 97 is a high-performance monoazo organic pigment prized for its brilliant greenish-yellow shade, excellent durability, and superior resistance properties. Identified by the CAS number 12225-18-2, its complex molecular structure, featuring chloro, methoxy, and N-phenylsulfonamide functional groups, imparts exceptional stability against migration, heat, and light.[1][2] This guide provides a comprehensive analysis of its chemical architecture, synthesis, performance characteristics, and applications, designed for professionals in chemical research and product development.
Introduction: A Profile of a High-Performance Pigment
C.I. Pigment Yellow 97, also known by its Colour Index number 11767, belongs to the arylide yellow class of pigments.[2] It was developed to overcome the limitations of simpler yellow pigments, offering enhanced fastness properties required for demanding industrial applications.[1] Its robust nature stems directly from its molecular design, which incorporates features that minimize solubility and prevent migration in polymer systems.[2] This makes it a preferred choice in high-quality industrial coatings, plastics, and printing inks where long-term color integrity is paramount.[1][2][3]
Chemical and Physical Properties
The fundamental characteristics of C.I. Pigment Yellow 97 are summarized below. These properties are critical for formulation scientists to determine its suitability and processing parameters in various media.
| Property | Value | Source(s) |
| CAS Registry Number | 12225-18-2 | [2][3][4][5][6][7] |
| Colour Index Name | C.I. Pigment Yellow 97 | [3] |
| Colour Index Number | 11767 | [3][4][7] |
| Chemical Family | Monoazo | [3][4][8] |
| Molecular Formula | C₂₆H₂₇ClN₄O₈S | [1][3][4][9] |
| Molecular Weight | 591.03 g·mol⁻¹ | [2][4][9] |
| IUPAC Name | N-(4-Chloro-2,5-dimethoxyphenyl)-2-[[2,5-dimethoxy-4-[(phenylamino)sulphonyl]phenyl]azo]-3-oxobutyramide | [5] |
| Appearance | Bright yellow powder | [4][8] |
| Density | ~1.5 g/cm³ | [3] |
| Oil Absorption | 35-45 g/100g | [3][7] |
Molecular Structure and Synthesis
Chemical Structure and Tautomerism
The performance of Pigment Yellow 97 is a direct result of its intricate molecular structure. While often depicted as a simple azo compound, X-ray crystallography studies have confirmed that the molecule predominantly exists in the more stable ketohydrazone form.[2][10] This tautomerism is stabilized by strong intramolecular hydrogen bonding, which contributes significantly to the pigment's excellent lightfastness and overall chemical resistance.[10] The presence of the bulky N-phenylsulfonamide group is a key feature that distinguishes it from other arylide yellows, rendering the material highly insoluble and resistant to migration.[2]
Caption: Key structural features of C.I. Pigment Yellow 97.
Synthesis Pathway
The manufacturing of Pigment Yellow 97 is a classic example of azo pigment chemistry, involving a two-stage process: diazotization followed by azo coupling.[4][10]
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Preparation of the Diazo Component : The process begins with the diazotization of 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. This reaction is conducted in an acidic medium (e.g., hydrochloric acid) with sodium nitrite at low temperatures (typically ≤5 °C) to form the unstable diazonium salt.[2][4][11] Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt and the formation of unwanted by-products.
-
Preparation of the Coupling Component : Separately, the coupling component, N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide (also known as 4-chloro-2,5-dimethoxyacetoacetanilide), is prepared. This is typically achieved by reacting 2,5-dimethoxy-4-chloroaniline with diketene.[2]
-
Azo Coupling Reaction : The final pigment is formed by the carefully controlled addition of the diazonium salt solution to a dispersion of the coupling component.[2][4] The pH and temperature of the reaction are meticulously managed to ensure the correct particle size, crystal form, and coloristic properties of the final pigment.
-
Post-Treatment : The resulting pigment slurry undergoes post-treatment steps, which may include heating to mature the crystals, followed by filtration, washing to remove residual salts and impurities, drying, and grinding to achieve the final powder form.[11]
Caption: Synthesis workflow for C.I. Pigment Yellow 97.
Performance Characteristics
The utility of a pigment is defined by its performance. Pigment Yellow 97 exhibits a superior profile compared to many other monoazo yellows.
| Performance Metric | Rating / Value | Description | Source(s) |
| Light Fastness (BWS) | 6-7 | Good to very good resistance to fading on exposure to light. | [1][7][12] |
| Heat Resistance | ~200 °C | Stable in processes up to this temperature, making it suitable for some plastics. | [1][3][7] |
| Migration Resistance | 5 (Excellent) | Highly resistant to bleeding and blooming in plasticized PVC and other polymers. | [2][7] |
| Solvent Resistance | Good to Excellent | Shows high resistance to common organic solvents like esters, alcohols, and ketones. | [1][7] |
| Weather Fastness | Good | Suitable for outdoor applications, especially in emulsion paints. | [1][2] |
| Opacity | Semi-transparent | Offers a balance between hiding power and transparency, useful for tinting. | [12] |
| Acid/Alkali Resistance | 5 (Excellent) | Stable in both acidic and alkaline environments. | [3][7] |
Industrial Applications
The excellent fastness properties of Pigment Yellow 97 make it a versatile choice for high-end applications across several industries.[1]
-
Paints and Coatings : It is widely used in industrial coatings and automotive refinish paints.[1][2][3] Its weather resistance also makes it suitable for exterior emulsion paints.[1][2]
-
Plastics : Due to its excellent migration resistance and good heat stability, it is recommended for coloring PVC, polyolefins (PE), and epoxy resins.[1][2][3][4]
-
Printing Inks : Its durability and brilliance are ideal for high-quality printing inks used in packaging and publications where stringent fastness is required.[1][2][3][4][8]
-
Artist Colors : The pigment's high lightfastness makes it a reliable component in professional-grade acrylics, oils, and watercolors.[3][12]
Analytical and Quality Control Protocols
To ensure batch-to-batch consistency, a rigorous quality control protocol is essential. The following outlines a standard workflow for characterizing C.I. Pigment Yellow 97.
Objective : To verify the identity, purity, and coloristic properties of a production batch of C.I. Pigment Yellow 97 against a reference standard.
Methodology :
-
Visual Color Assessment :
-
Prepare a drawdown of the sample and the standard in a specified binder (e.g., nitrocellulose lacquer).
-
Compare the masstone and tint (with a set ratio of TiO₂) under a standardized light source (e.g., D65).
-
Causality : This is the primary and quickest check for color deviation, which could indicate issues in synthesis or particle size.
-
-
Spectrophotometry (CIELAB Analysis) :
-
Measure the CIELAB values (L, a, b*) of the drawdowns from Step 1.
-
Calculate the color difference (ΔE), chroma difference (ΔC), and hue difference (ΔH*) relative to the standard.
-
Causality : This provides quantitative, objective data on color, removing the subjectivity of visual assessment. Acceptance criteria (e.g., ΔE* < 1.0) ensure consistency.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR) :
-
Acquire the FTIR spectrum of the dry pigment powder.
-
Compare the fingerprint region (500-1500 cm⁻¹) with the reference standard's spectrum.
-
Causality : This confirms the chemical identity of the pigment. Any significant deviation in peak position or intensity would indicate the presence of impurities or a different chemical structure.
-
-
Solvent Bleed Test :
-
Disperse the pigment in a plasticized PVC sheet.
-
Place the colored sheet in contact with a white, uncolored PVC sheet under pressure and heat (e.g., 80°C for 24 hours).
-
Visually assess the degree of color transfer to the white sheet.
-
Causality : This is a direct measure of migration resistance, a critical performance parameter for plastics applications. It validates the effectiveness of the molecular design in preventing bleeding.
-
Caption: A self-validating quality control workflow for Pigment Yellow 97.
Safety and Regulatory Information
C.I. Pigment Yellow 97 is generally considered to have a low order of toxicity.[13]
-
GHS Classification : It is typically not classified as hazardous under GHS criteria.[1]
-
Acute Toxicity : Studies indicate a low order of acute toxicity, with high LD50 values in animal studies.[13] It is not considered a skin or eye irritant under normal handling conditions.[14]
-
Chronic Toxicity : No carcinogenic effects have been observed in long-term animal studies.[13]
-
Regulatory Status : The pigment is listed on major chemical inventories, including REACH and TSCA, making it approved for industrial use in Europe and the USA.[1]
-
Handling Precautions : As with any fine powder, inhalation of dust should be avoided. Standard personal protective equipment (PPE), such as gloves, safety glasses, and a dust respirator, is recommended during handling.[12]
Conclusion
C.I. Pigment Yellow 97 stands as a testament to targeted molecular design in the field of organic pigments. Its structure, characterized by the stabilizing ketohydrazone tautomer and a migration-resisting sulfonamide group, delivers a combination of brilliant color and exceptional durability. This robust performance profile ensures its continued importance in high-value applications where color stability, longevity, and non-migratory properties are not just desired, but essential. For researchers and formulators, a thorough understanding of its chemical and physical properties is the key to unlocking its full potential in next-generation materials.
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- "CAS 12225-18-2 N-(4-Chloro-2,5-dimethoxyphenyl)-2-[[2,5-dimethoxy-4-[(phenylamino)sulphonyl]phenyl]azo]-3-oxobutyramide" - Alfa Chemistry. [Online].
- "C.I. Pigment Yellow 97 by Hangzhou Shine Chemical Co., Ltd." - Graphic Arts & Inks. [Online].
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- "Pigment Yellow 97 | 12225-18-2" - ChemicalBook. [Online].
- "Pigment Yellow 97" - Hangzhou Epsilon Chemical Co.,Ltd. [Online].
- "MATERIAL SAFETY DATA SHEET" - Dyes Pigments. [Online].
- "CN102153880B - Method for preparing P.Y.97 permanent yellow pigment" - Google Patents. [Online].
- "The crystal structure of CI Pigment Yellow 97, a superior performance Hansa yellow pigment" - ResearchGate. [Online].
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